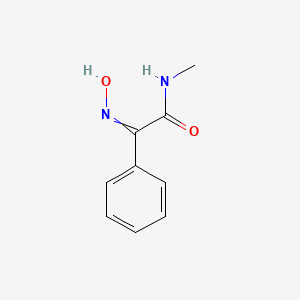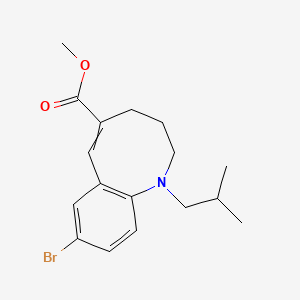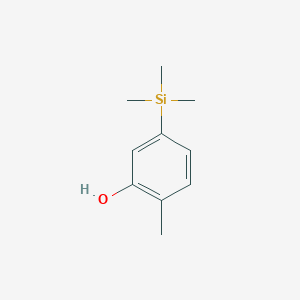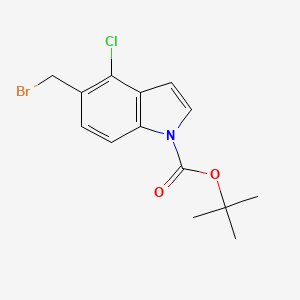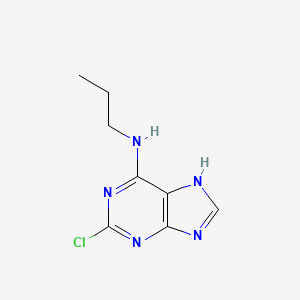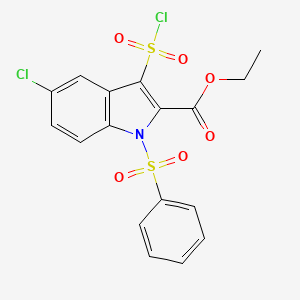![molecular formula C9H21Cl3O7P2 B8522469 [Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate CAS No. 67325-77-3](/img/structure/B8522469.png)
[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate
Overview
Description
Tris(2-chloroethyl) phosphate and dimethyl methylphosphonate are organophosphorus compounds widely used in various industries. Tris(2-chloroethyl) phosphate is primarily used as a flame retardant, plasticizer, and viscosity regulator in polymers such as polyurethanes, polyester resins, and polyacrylates . Dimethyl methylphosphonate is also used as a flame retardant and a precursor in the synthesis of other organophosphorus compounds .
Preparation Methods
Tris(2-chloroethyl) phosphate
Synthetic Routes: The synthesis involves the reaction of phosphorus oxychloride with 2-chloroethanol.
Industrial Production Methods: In an industrial setting, tris(2-chloroethyl) phosphate is produced by reacting phosphorus oxychloride with ethylene oxide in the presence of a catalyst like sodium metavanadate.
Dimethyl methylphosphonate
Synthetic Routes: Dimethyl methylphosphonate is synthesized by the reaction of methylphosphonic dichloride with methanol.
Industrial Production Methods: Industrial production involves the continuous addition of methanol to methylphosphonic dichloride under controlled conditions to ensure complete conversion and high purity of the product.
Chemical Reactions Analysis
Tris(2-chloroethyl) phosphate
Types of Reactions: It undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions. Oxidation reactions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Hydrolysis of tris(2-chloroethyl) phosphate produces 2-chloroethanol and phosphoric acid.
Dimethyl methylphosphonate
Types of Reactions: It undergoes hydrolysis, oxidation, and esterification reactions.
Common Reagents and Conditions: Hydrolysis is carried out using water or aqueous acids. Oxidation reactions involve oxidizing agents like hydrogen peroxide.
Major Products: Hydrolysis produces methylphosphonic acid and methanol.
Scientific Research Applications
Tris(2-chloroethyl) phosphate
Chemistry: Used as a flame retardant in various polymers, enhancing their fire resistance.
Biology: Studied for its potential toxicological effects and environmental impact.
Dimethyl methylphosphonate
Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential use as a chemical warfare agent simulant in decontamination research.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Used as a flame retardant and plasticizer in various industrial applications.
Mechanism of Action
Tris(2-chloroethyl) phosphate
Molecular Targets and Pathways: Interacts with the polymer matrix to enhance its thermal stability and reduce flammability.
Dimethyl methylphosphonate
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate
Similar Compounds: Tris(1,3-dichloro-2-propyl) phosphate, tris(2,3-dibromopropyl) phosphate.
Dimethyl methylphosphonate
Properties
CAS No. |
67325-77-3 |
|---|---|
Molecular Formula |
C9H21Cl3O7P2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
[methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate |
InChI |
InChI=1S/C6H12Cl3O4P.C3H9O3P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-5-7(3,4)6-2/h1-6H2;1-3H3 |
InChI Key |
NYTDWHUPUMONPZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)OC.C(CCl)OP(=O)(OCCCl)OCCCl |
Related CAS |
67325-77-3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
























Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
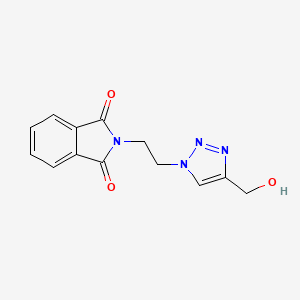
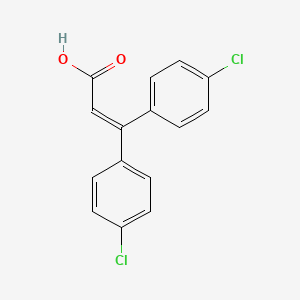
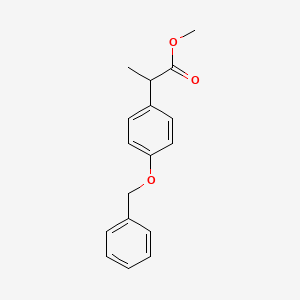
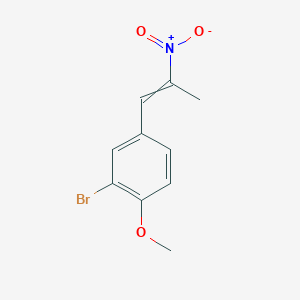
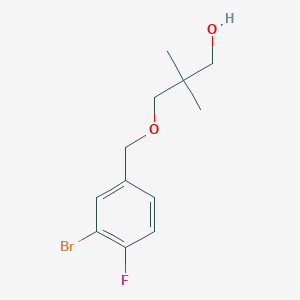
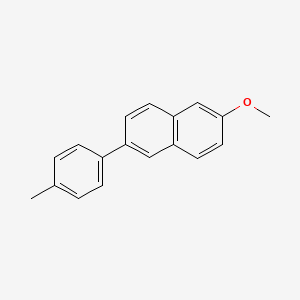
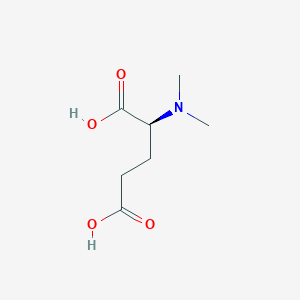
![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B8522439.png)
